molecular formula C16H15ClN5O5PS2 B12069881 8-(4-Chlorophenylthio) adenosine-3',5'-cyclic monophosphorothioate, SP-isomer sodium salt

8-(4-Chlorophenylthio) adenosine-3',5'-cyclic monophosphorothioate, SP-isomer sodium salt

Cat. No.: B12069881
M. Wt: 487.9 g/mol
InChI Key: IVNQJYQKSYRLTE-UHFFFAOYSA-N
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Description

8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt is a synthetic compound that acts as a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It is widely used in biochemical research due to its ability to modulate protein kinase activity, particularly protein kinase A (PKA) and protein kinase G (PKG). This compound is known for its stability and effectiveness in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt involves multiple steps, starting with the modification of adenosine. The key steps include:

    Thioether Formation:

    Cyclization: Formation of the cyclic monophosphate structure.

    Thioate Introduction: Incorporation of the monophosphorothioate group.

    Isomer Separation: Isolation of the SP-isomer.

    Sodium Salt Formation: Conversion to the sodium salt form for increased solubility and stability.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt undergoes various chemical reactions, including:

    Oxidation: Can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol.

    Substitution: The chlorophenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt is extensively used in scientific research, including:

    Chemistry: As a tool to study cyclic nucleotide signaling pathways.

    Biology: To investigate cellular processes regulated by cAMP, such as cell proliferation and differentiation.

    Medicine: In the development of therapeutic agents targeting cAMP-dependent pathways.

    Industry: Used in the production of biochemical assays and diagnostic kits.

Mechanism of Action

The compound exerts its effects by mimicking the natural cAMP molecule, binding to and activating protein kinase A (PKA) and protein kinase G (PKG). This activation leads to the phosphorylation of various target proteins, modulating their activity and influencing numerous cellular pathways. The SP-isomer specifically interacts with the regulatory subunits of these kinases, enhancing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromoadenosine-3’,5’-cyclic monophosphate (8-Br-cAMP)
  • 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphate (8-CPT-cAMP)
  • N6-Benzoyladenosine-3’,5’-cyclic monophosphate (N6-Bz-cAMP)

Uniqueness

8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt is unique due to its enhanced stability and specificity for PKA and PKG. The presence of the monophosphorothioate group provides resistance to degradation by phosphodiesterases, making it a more potent and long-lasting analog compared to other cAMP derivatives.

Properties

Molecular Formula

C16H15ClN5O5PS2

Molecular Weight

487.9 g/mol

IUPAC Name

6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C16H15ClN5O5PS2/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20)

InChI Key

IVNQJYQKSYRLTE-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)O

Origin of Product

United States

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